2-(4-chlorobenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Description
2-(4-Chlorobenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by a 6-nitro-substituted benzothiazole core and a 4-chlorobenzenesulfonyl moiety attached via an acetamide linker. The nitro group at the 6-position of the benzothiazole ring confers strong electron-withdrawing properties, which may enhance reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O5S2/c16-9-1-4-11(5-2-9)26(23,24)8-14(20)18-15-17-12-6-3-10(19(21)22)7-13(12)25-15/h1-7H,8H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSAQIWVCPLNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The biological and physicochemical properties of benzothiazole acetamides are highly dependent on substituents at the benzothiazole 6-position and the acetamide side chain. Below is a comparative analysis of key derivatives:
Substituent Variations on the Benzothiazole Core
- 6-Nitro group: Present in the target compound and BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide) (). The nitro group enhances electrophilicity and may improve binding to microbial or enzymatic targets.
- 6-Methoxy group : Found in compounds like N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(adamantan-1-yl)acetamide (). Methoxy groups increase lipophilicity but reduce electron-withdrawing effects compared to nitro.
- 6-Trifluoromethyl group : Featured in BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) (). The trifluoromethyl group offers steric bulk and metabolic stability.
Variations in the Acetamide Side Chain
- 4-Chlorobenzenesulfonyl: The target compound’s sulfonyl group may enhance hydrogen bonding and stability.
- Pyridine-3-ylamino: In BTC-r (), this substituent contributes to antimicrobial activity (MIC values: 3.125–12.5 μg/mL against Gram-negative and Gram-positive bacteria).
- Triazine backbone : PZ-39 () uses a triazine-linked benzothiazole for ABCG2 inhibition, highlighting the role of heterocyclic systems in target specificity.
Key Research Findings
Sulfonyl Moieties Improve Binding : Sulfonyl-containing derivatives (e.g., ) demonstrate hydrogen-bonding capabilities, critical for enzyme inhibition .
Side Chain Flexibility Dictates Specificity: Rigid side chains (e.g., triazine in PZ-39) enhance target specificity, while flexible chains (e.g., pyridinylamino in BTC-r) broaden antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
